![molecular formula C8H5F3N2 B1296500 5-Trifluoromethyl-1H-benzimidazole CAS No. 326-55-6](/img/structure/B1296500.png)
5-Trifluoromethyl-1H-benzimidazole
Overview
Description
5-Trifluoromethyl-1H-benzimidazole is a chemical compound with the molecular formula C8H5F3N2 . It has a molecular weight of 186.14 and is a yellow solid . The IUPAC name for this compound is 5-(trifluoromethyl)-1H-benzimidazole .
Synthesis Analysis
Benzimidazole derivatives, including 5-Trifluoromethyl-1H-benzimidazole, have been synthesized using various methods . One method involves reacting ortho-phenylenediamines with benzaldehydes using sodium metabisulphite as an oxidation agent . Another method involves base-mediated cascade annulation of diazo compounds with trifluoroacetimidoyl chlorides .
Molecular Structure Analysis
The molecular structure of 5-Trifluoromethyl-1H-benzimidazole consists of a benzimidazole ring with a trifluoromethyl group attached at the 5-position . The benzimidazole ring is a fused aromatic ring structure that consists of a benzene ring fused to an imidazole ring .
Chemical Reactions Analysis
Benzimidazole, the parent compound of 5-Trifluoromethyl-1H-benzimidazole, is a halide- and amine-substituted aromatic compound . It can neutralize acids in exothermic reactions to form salts plus water . It may be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides .
Physical And Chemical Properties Analysis
5-Trifluoromethyl-1H-benzimidazole is a yellow solid . The storage temperature is 0-5 degrees Celsius .
Scientific Research Applications
High-Temperature Proton Exchange Membrane Fuel Cells
Polybenzimidazoles containing trifluoromethyl substituents have been used in high-temperature proton exchange membrane fuel cells (HT-PEMFCs). These fuel cells have garnered attention as a potential alternative energy source due to their high reaction kinetic, tolerance to carbon monoxide, and ease of water management .
Mechanism of Action
Target of Action
5-Trifluoromethyl-1H-benzimidazole, also known as 6-(Trifluoromethyl)-1H-benzo[d]imidazole, is a derivative of benzimidazole, a class of compounds known for their diverse biological activities Benzimidazole derivatives are known to interact with various cellular targets, including enzymes and receptors, contributing to their wide range of biological activities .
Mode of Action
Benzimidazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes . For instance, some benzimidazole derivatives have been found to inhibit enzymes, block receptors, or interfere with the function of certain proteins .
Biochemical Pathways
Benzimidazole derivatives are known to affect a variety of biochemical pathways, often as a result of their interaction with cellular targets . These effects can lead to changes in cellular processes and functions, contributing to the compound’s biological activity .
Result of Action
The effects of benzimidazole derivatives can vary widely, depending on their specific targets and mode of action . These effects can include changes in cellular processes, inhibition of growth, or induction of cell death .
Action Environment
Environmental factors such as ph, temperature, and the presence of other compounds can potentially influence the action of benzimidazole derivatives .
Future Directions
Benzimidazole derivatives, including 5-Trifluoromethyl-1H-benzimidazole, have been the subject of extensive research due to their wide range of biological activities . Future research will likely continue to explore the diverse therapeutic applications of these compounds, with a focus on developing more selective, potent, and multi-target anticancer agents .
properties
IUPAC Name |
6-(trifluoromethyl)-1H-benzimidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2/c9-8(10,11)5-1-2-6-7(3-5)13-4-12-6/h1-4H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUCHIALSXSAECU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)NC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30325197 | |
Record name | 5-Trifluoromethyl-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30325197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Trifluoromethyl-1H-benzimidazole | |
CAS RN |
326-55-6 | |
Record name | 5-Trifluoromethyl-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30325197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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